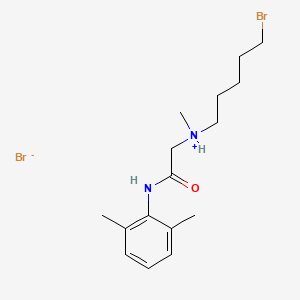
Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide is a complex organic compound with a unique structure that includes a brominated pentyl chain, a methylamino group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide typically involves multiple steps:
Amidation: The formation of the acetamide group.
Substitution: The attachment of the methylamino group to the brominated pentyl chain.
Coupling: The final step involves coupling the substituted pentyl chain with the dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the brominated pentyl chain or the dimethylphenyl group.
Reduction: Reduction reactions may target the acetamide group or the methylamino group.
Substitution: The bromine atom in the pentyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various substituted pentyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study the effects of brominated and methylamino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide may have potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with specific molecular targets, leading to therapeutic effects.
Industry
In industrial applications, the compound can be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The brominated pentyl chain and the methylamino group may play crucial roles in binding to these targets, while the dimethylphenyl group could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-((5-chloropentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
- Acetamide, 2-((5-iodopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydroiodide
Uniqueness
The uniqueness of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide lies in its brominated pentyl chain, which may confer distinct chemical and biological properties compared to its chlorinated or iodinated analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
50295-18-6 |
|---|---|
Molecular Formula |
C16H26Br2N2O |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
5-bromopentyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;bromide |
InChI |
InChI=1S/C16H25BrN2O.BrH/c1-13-8-7-9-14(2)16(13)18-15(20)12-19(3)11-6-4-5-10-17;/h7-9H,4-6,10-12H2,1-3H3,(H,18,20);1H |
InChI Key |
RISTYSOMWLRBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


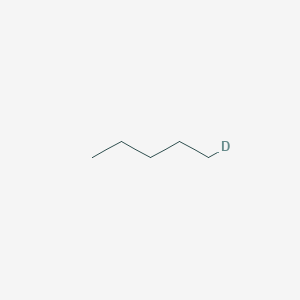


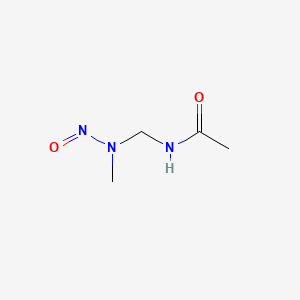
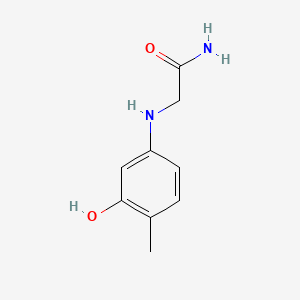

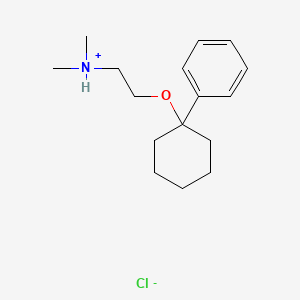
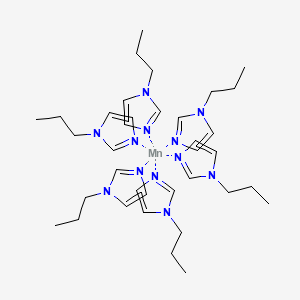
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
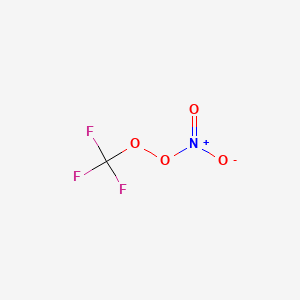

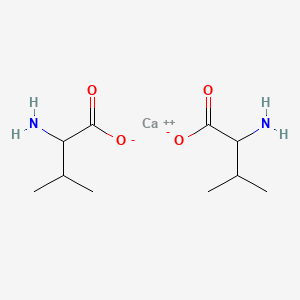

![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)
